2-fluoro-N-methyl-5-nitrobenzamide CAS number
2-fluoro-N-methyl-5-nitrobenzamide CAS number
An In-Depth Technical Guide to 2-fluoro-N-methyl-5-nitrobenzamide (CAS: 136146-83-3)
Introduction
2-fluoro-N-methyl-5-nitrobenzamide is a fluorinated nitroaromatic compound that serves as a critical intermediate in organic synthesis. While not an end-product itself, its true value lies in its precisely arranged functional groups: a fluorine atom ortho to the amide, a nitro group in the para position, and an N-methylated amide. This specific arrangement makes it a highly valuable building block for the construction of more complex, biologically active molecules. Its most notable application is as a key precursor in the synthesis of advanced pharmaceuticals, including non-steroidal antiandrogen agents used in oncology.
This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's properties, a validated synthesis protocol, its applications in medicinal chemistry, analytical methods for quality control, and essential safety protocols. The information is presented to not only instruct but also to explain the causality behind the methodologies, reflecting a field-proven scientific perspective.
Physicochemical Properties and Identification
The fundamental characteristics of 2-fluoro-N-methyl-5-nitrobenzamide are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 136146-83-3 | [1][2][3] |
| Molecular Formula | C₈H₇FN₂O₃ | [1][2] |
| Molecular Weight | 198.15 g/mol | [2][3] |
| MDL Number | MFCD09909408 | [2] |
| Appearance | Solid (typically a powder) | |
| Purity (Typical) | ≥95% |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of 2-fluoro-N-methyl-5-nitrobenzamide proceeds via a two-step process starting from 2-fluoro-5-nitrobenzoic acid. The strategy involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation with methylamine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-fluoro-5-nitrobenzoyl chloride
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System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoro-5-nitrobenzoic acid (1.0 eq). The use of a flame-dried apparatus and an inert atmosphere is critical to prevent the premature hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride intermediate.
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Solvent and Catalyst: Add an anhydrous organic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 eq). DMF catalyzes the reaction by forming a small amount of Vilsmeier reagent, which is a more potent acylating agent.
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Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the stirring suspension at 0 °C (ice bath). This exothermic reaction generates HCl and SO₂ gas, which should be vented through a scrubber.
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Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
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Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-fluoro-5-nitrobenzoyl chloride is typically a yellow oil or low-melting solid and is often used in the next step without further purification due to its moisture sensitivity. A similar procedure is outlined in a patent for a related isomer[4].
Step 2: Amidation with Methylamine
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System Setup: In a separate flask, dissolve the crude 2-fluoro-5-nitrobenzoyl chloride from Step 1 in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C.
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Amine Addition: Slowly add a solution of methylamine (CH₃NH₂) (approx. 2.2 eq), either as a solution in THF/water or by bubbling methylamine gas through the solution[4]. An excess of the amine is used to react with the acyl chloride and to neutralize the HCl byproduct that is formed during the reaction.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
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Workup and Purification:
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Quench the reaction by adding water.
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Separate the organic layer. Wash sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure 2-fluoro-N-methyl-5-nitrobenzamide.
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Synthesis Workflow Diagram
Caption: Two-step synthesis of 2-fluoro-N-methyl-5-nitrobenzamide.
Applications in Drug Discovery and Chemical Biology
The primary utility of 2-fluoro-N-methyl-5-nitrobenzamide is as a molecular scaffold in medicinal chemistry. Its structure is a key fragment of Apalutamide, a potent non-steroidal antiandrogen used for the treatment of prostate cancer[5].
Apalutamide's chemical name is 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide [5]. The synthesis of Apalutamide involves coupling a complex spirocyclic amine to the 4-position of the benzamide ring, which is achieved after the reduction of the nitro group to an amine.
The presence of the fluorine atom at the ortho position is not accidental; it serves several critical functions in the final drug molecule:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.
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Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can modulate the electronic properties (pKa) of the amide group, potentially enhancing binding to the target protein (the androgen receptor).
Beyond Apalutamide, related fluoronitrobenzoic acids are used to synthesize fluorescent probes and other heterocyclic APIs, highlighting the versatility of this chemical class in creating advanced research tools and therapeutics[6].
Structural Relationship Diagram
Caption: Role as a key building block in Apalutamide synthesis.
Analytical and Quality Control Protocols
Ensuring the purity of 2-fluoro-N-methyl-5-nitrobenzamide is critical for its use in pharmaceutical synthesis. The primary method for purity assessment and impurity profiling is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol: Purity Assessment by RP-HPLC
This protocol is adapted from methodologies used for the analysis of Apalutamide and its related substances[5].
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Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
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Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 stationary phase. The C18 phase provides excellent retention for moderately polar aromatic compounds.
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Mobile Phase:
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Solvent A: Ammonium phosphate buffer solution.
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Solvent B: Acetonitrile.
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Rationale: A buffered aqueous phase (A) controls the ionization state of any acidic or basic impurities, while a polar organic solvent (B) elutes the compounds. Acetonitrile is chosen for its low UV cutoff and compatibility with buffered systems.
-
-
Chromatographic Conditions:
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Mode: Gradient elution. A gradient is preferred over isocratic elution to ensure good separation of potential impurities with different polarities and to provide a sharp peak for the main analyte.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 243 nm. This wavelength is selected to achieve high sensitivity for the nitroaromatic chromophore.
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Column Temperature: Ambient or controlled at 30 °C for reproducibility.
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-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile:Water) to a final concentration of approximately 0.5-1.0 mg/mL.
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Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Other Recommended Analytical Methods:
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¹H and ¹⁹F NMR: To confirm the chemical structure and identify any structural isomers.
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Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
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Melting Point: As a simple, rapid indicator of purity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-fluoro-N-methyl-5-nitrobenzamide is not widely available, hazard information can be reliably inferred from structurally related compounds like Methyl 2-fluoro-5-nitrobenzoate and 2-Fluoro-N-methyl-4-nitrobenzamide[7].
| Hazard Class | GHS Hazard Statement(s) | Precautionary Codes | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P317, P330 | [7] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 | [7] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [7] |
Handling and Storage Recommendations:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[7].
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. A storage temperature of "sealed in dry, room temperature" is recommended.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
2-fluoro-N-methyl-5-nitrobenzamide is more than a simple chemical; it is an enabling tool for modern medicinal chemistry. Its well-defined structure provides a reliable starting point for the synthesis of complex, high-value molecules like Apalutamide. Understanding its synthesis, analytical characterization, and safe handling is paramount for any research team aiming to leverage its synthetic potential in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary to utilize this important building block effectively and safely.
References
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CP Lab Safety. 2-FLUORO-N-METHYL-5-NITROBENZAMIDE, 96%.
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Sigma-Aldrich. Methyl 2-fluoro-5-nitrobenzoate.
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PubChem. 2-Fluoro-5-nitrobenzamide.
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Ossila. 2-Fluoro-5-nitrobenzoic acid.
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Ozerskaya, A. V. et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022, vii, 108-125.
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PubChem. Methyl 2-Fluoro-5-nitrobenzoate.
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BLD Pharm. 2-Fluoro-N-methyl-5-nitrobenzamide.
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Simson Pharma Limited. 2-Fluoro-N methyl-5-nitrobenzamide.
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ChemicalBook. 5-FLUORO-2-NITROBENZAMIDE synthesis.
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ECHEMI. METHYL2-FLUORO-5-NITROBENZOATE SDS.
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Appchem. 2-FLUORO-N-METHYL-5-NITROBENZAMIDE | 136146-83-3.
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BLD Pharm. Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.
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Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
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Sigma-Aldrich. 2-Fluoro-N-methyl-4-nitrobenzamide.
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Bandaru, S.R. et al. Analytical method development and validation for the evaluation of related substances in Apalutamide by RP-HPLC. GSC Biological and Pharmaceutical Sciences, 2024, 27(3), 205-214.
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